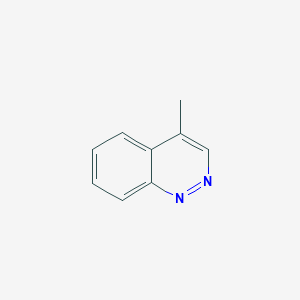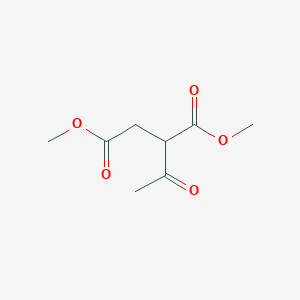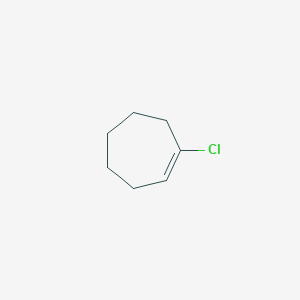
1-Chlorocycloheptene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chlorocycloheptene is an organic compound that belongs to the class of cycloalkenes. It consists of a seven-membered ring with a double bond and a chlorine atom attached to one of the carbon atoms. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chlorocycloheptene can be synthesized through several methods. One common approach involves the chlorination of cycloheptene. This reaction typically uses chlorine gas (Cl₂) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl₃) under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods: In an industrial setting, the production of cycloheptene, 1-chloro- often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques helps achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-Chlorocycloheptene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide (OH⁻), alkoxide (RO⁻), or amine (NH₂⁻) groups.
Addition Reactions: The double bond in cycloheptene, 1-chloro- can participate in addition reactions with reagents like hydrogen (H₂), halogens (X₂), and hydrogen halides (HX).
Elimination Reactions: Under basic conditions, cycloheptene, 1-chloro- can undergo elimination to form cycloheptadiene.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Addition: Hydrogen gas (H₂) with a palladium (Pd) catalyst for hydrogenation, bromine (Br₂) in carbon tetrachloride (CCl₄) for halogenation.
Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Major Products:
Substitution: Cycloheptanol, cycloheptylamine.
Addition: Cycloheptane, 1,2-dichlorocycloheptane.
Elimination: Cycloheptadiene.
Scientific Research Applications
1-Chlorocycloheptene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds. Its reactivity makes it a valuable starting material for various chemical transformations.
Biology: Researchers study its interactions with biological molecules to understand its potential effects and applications in biochemistry.
Medicine: While not a common pharmaceutical agent, its derivatives are explored for potential medicinal properties.
Industry: It is used in the production of specialty chemicals and polymers, contributing to the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of cycloheptene, 1-chloro- involves its reactivity with various reagents. The chlorine atom and the double bond play crucial roles in its chemical behavior. For example, in substitution reactions, the chlorine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (S_N2) mechanism. In addition reactions, the double bond reacts with electrophiles, leading to the formation of new bonds.
Comparison with Similar Compounds
1-Chlorocycloheptene can be compared with other similar compounds such as:
Cyclohexene, 1-chloro-: A six-membered ring with similar reactivity but different ring strain and stability.
Cyclooctene, 1-chloro-: An eight-membered ring with lower ring strain and different reactivity patterns.
Cycloheptane, 1-chloro-: A saturated seven-membered ring with different chemical properties due to the absence of a double bond.
Uniqueness: this compound is unique due to its seven-membered ring structure, which imparts specific ring strain and reactivity. The presence of both a double bond and a chlorine atom allows for diverse chemical transformations, making it a versatile compound in organic synthesis.
Properties
CAS No. |
13294-30-9 |
|---|---|
Molecular Formula |
C7H11Cl |
Molecular Weight |
130.61 g/mol |
IUPAC Name |
1-chlorocycloheptene |
InChI |
InChI=1S/C7H11Cl/c8-7-5-3-1-2-4-6-7/h5H,1-4,6H2 |
InChI Key |
WCEXMFVIUDRXKR-UHFFFAOYSA-N |
SMILES |
C1CCC=C(CC1)Cl |
Canonical SMILES |
C1CCC=C(CC1)Cl |
Synonyms |
1-Chloro-1-cycloheptene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-Methoxy-3-[3-(4-methoxyphenyl)propanoyl]phenyl]propanoic acid](/img/structure/B75843.png)
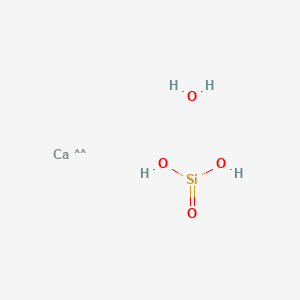
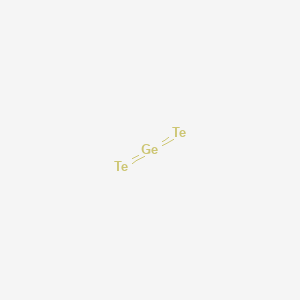
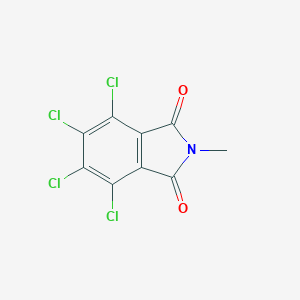
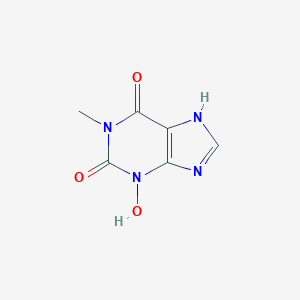
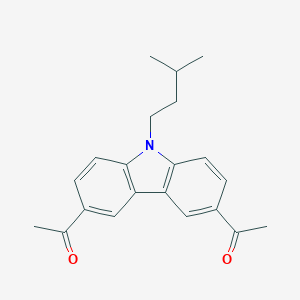
![[2-(Trifluoromethyl)phenyl]ethanethioic S-acid](/img/structure/B75855.png)
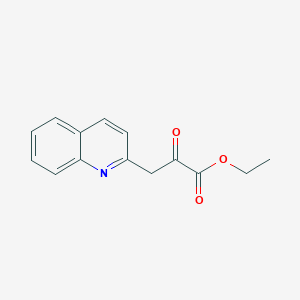
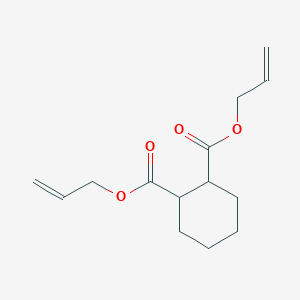
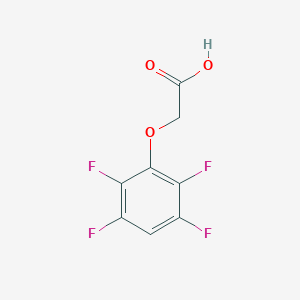
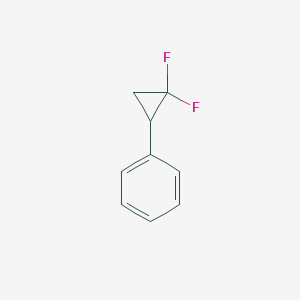
![9-Thiabicyclo[6.1.0]non-4-ene](/img/structure/B75868.png)
